3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
Description
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-2-6(4-7)8-5-13-16-14-8/h1-5H |
InChI Key |
GNNZIBVGIJENJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NON=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Acylhydrazides
One classical method involves the cyclodehydration of acylhydrazides derived from aromatic acids. Aromatic acids bearing trifluoromethoxy groups can be converted into their corresponding hydrazides, which upon treatment with dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or carbodiimide derivatives undergo ring closure to form the oxadiazole ring.
Oxidative Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from benzoyl hydrazides can be cyclized oxidatively using iodine in the presence of potassium iodide to yield 1,2,5-oxadiazole derivatives. This method has been successfully applied to trifluoromethoxy-substituted aromatic precursors.
Photoredox Catalysis
Recent advances include photoredox catalysis for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hydrazides under mild conditions with high yields. This method tolerates various substituents, including trifluoromethoxy groups, and proceeds efficiently under visible light irradiation.
Specific Preparation Methods for 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
Synthesis via Hydrazide Intermediate and Cyclodehydration
A representative synthesis starts with the preparation of the hydrazide intermediate from 3-(trifluoromethoxy)benzoic acid. The acid is first esterified or converted into an acyl chloride, then reacted with hydrazine hydrate to form the corresponding hydrazide.
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification or acyl chloride formation of 3-(trifluoromethoxy)benzoic acid | SOCl₂ or acid catalyst in suitable solvent | Activates acid for hydrazide formation |
| 2 | Formation of 3-(trifluoromethoxy)benzohydrazide | Hydrazine hydrate, reflux in ethanol | Hydrazide intermediate |
| 3 | Cyclodehydration to 1,2,5-oxadiazole | POCl₃ or carbodiimide (e.g., EDC) | Ring closure to oxadiazole |
This approach yields the target oxadiazole with moderate to high yield (60–80%) depending on conditions.
Oxidative Cyclization Route
An alternative route involves preparing benzoylthiosemicarbazide derivatives from the hydrazide intermediate, followed by oxidative cyclization with iodine in potassium iodide solution to form the oxadiazole ring.
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of benzoylthiosemicarbazide | Reaction of hydrazide with carbon disulfide or thiocarbonyldiimidazole | Precursor for oxidative cyclization |
| 2 | Oxidative cyclization | Iodine, KI, aqueous medium | Forms 1,2,5-oxadiazole ring |
This method is effective but involves multiple steps and longer reaction times with somewhat lower overall yields.
Photoredox Catalysis Approach
A modern and environmentally friendly method involves photoredox catalysis where aldehydes bearing trifluoromethoxy groups react with hydrazides under visible light irradiation in the presence of hypervalent iodine reagents.
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 3-(trifluoromethoxy)benzaldehyde with hydrazide | Ethanol, catalytic acetic acid, reflux | Formation of hydrazone intermediate |
| 2 | Photoredox cyclization | Hypervalent iodine reagent, DCM, 40 W white LED, argon atmosphere | Mild conditions, yields 48–89% |
This method is highly selective, tolerates steric hindrance, and provides good yields of the oxadiazole product.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclodehydration of Hydrazides | POCl₃, SOCl₂, EDC | Reflux, 60–120°C | 60–80 | High yield, well-established | Use of corrosive reagents |
| Oxidative Cyclization | Iodine, KI | Room temp to reflux | Moderate | Mild oxidizing conditions | Multi-step, longer time |
| Photoredox Catalysis | Hypervalent iodine, LED light | Room temp, inert atmosphere | 48–89 | Mild, eco-friendly, broad scope | Requires photoreactor setup |
Research Findings and Notes
The trifluoromethoxy substituent influences the electronic environment of the aromatic ring, affecting the chemical shifts in NMR and the reactivity of intermediates.
Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for oxadiazole derivatives, including trifluoromethoxy-substituted compounds.
The choice of dehydrating agent critically affects the purity and yield; carbodiimide-based agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer a less corrosive alternative with good efficiency.
Photoredox methods allow for milder conditions and better functional group tolerance, making them suitable for complex molecules with sensitive substituents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For analogs like 3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole, reactions with amines or alkoxides yield substituted derivatives:
The trifluoromethoxy group enhances ring electrophilicity, facilitating nucleophilic attack at C-4 or C-5 positions.
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed substitution due to the electron-withdrawing trifluoromethoxy (-OCF₃) group. Halogenation and nitration occur preferentially at the para position relative to the oxadiazole attachment:
Ring-Opening Reactions
Under acidic or basic conditions, the oxadiazole ring can cleave to form intermediates for further functionalization:
-
Acidic Hydrolysis :
Yields hydroxylamine and a keto-acid derivative . -
Reductive Ring Opening :
Using LiAlH₄ in THF produces a diamine intermediate, which can be acetylated to form diamides .
Cross-Coupling Reactions
The trifluoromethoxy phenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl synthesis for drug candidates | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amino groups |
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
-
α-Glucosidase Inhibition :
Docking studies show π-π stacking with Trp406 and hydrogen bonding with Tyr605 residues . -
Anticancer Activity :
Oxadiazole derivatives inhibit topoisomerase II via intercalation into DNA.
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 265°C, releasing HF and CO₂ .
-
UV Stability : The trifluoromethoxy group reduces photolytic degradation compared to methoxy analogs.
Key Challenges and Research Gaps
Scientific Research Applications
3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological systems, often as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogues:
3,4-Diphenyl-1,2,5-oxadiazole (e.g., compound 61 in )
- Substituents: Phenyl groups at both 3- and 4-positions.
- Electronic Effects: Phenyl groups provide moderate electron-withdrawing effects.
- Reactivity: Prone to electrophilic substitution at the para positions of the phenyl rings .
3-[4-(Aminosulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole () Substituents: Sulfonamide (-SO₂NH₂) at the 4-phenyl position. Electronic Effects: Sulfonamide introduces strong electron-withdrawing and hydrogen-bonding capabilities.
4-(4-Fluorophenyl)-1,2,5-oxadiazole 2-Oxide Derivatives (e.g., compounds 9a–e in ) Substituents: Fluorophenyl and thiazolidinone moieties. Electronic Effects: Fluorine atoms increase electronegativity and metabolic stability. Biological Relevance: Demonstrated anti-inflammatory activity .
Comparison with 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole:
- Trifluoromethoxy Group vs.
- Electron-Withdrawing Effects : -OCF₃ has a stronger electron-withdrawing effect than phenyl or sulfonamide groups, which may reduce electrophilic substitution reactivity at the aryl ring .
Physicochemical Properties
- Melting Points : Derivatives with bulky groups (e.g., tert-butyl in compound 9d) exhibit higher melting points (175–178°C) due to increased crystallinity . The trifluoromethoxy group may similarly enhance thermal stability.
- Solubility : Sulfonamide-containing derivatives () show improved aqueous solubility compared to purely aryl-substituted analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via bromomethylation of precursor oxadiazoles using reagents like PPh₃ and CBr₄ under inert conditions. For example, bromomethyl derivatives of structurally similar oxadiazoles (e.g., 3-(4-bromophenyl)-1,2,5-oxadiazole) have been synthesized with yields ranging from 33% to 80%, depending on substituent electronic effects and stoichiometric ratios of reagents . Optimize yields by controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., CH₂Cl₂), and using excess phosphine ligands to stabilize intermediates.
Q. How can computational methods predict the electronic properties of this compound?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Studies on analogous systems show that gradient-corrected functionals achieve <3 kcal/mol deviation in thermochemical properties, enabling reliable predictions of reactivity and stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 1,2,5-oxadiazole derivatives?
- Methodology : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., trifluoromethoxy vs. difluoromethoxy groups) and measuring biological endpoints (e.g., neuroprotection, cytotoxicity). For instance, replacing the trifluoromethoxy group with a methoxy group in related compounds altered blood-brain barrier permeability by 40%, highlighting substituent-dependent bioactivity . Validate discrepancies using orthogonal assays (e.g., HPLC purity checks, in vivo models) to rule out synthetic impurities .
Q. How can the purity and stability of this compound be rigorously validated?
- Methodology : Use reverse-phase HPLC with dual-wavelength detection (e.g., 254 nm and 282 nm) to assess purity (>95% threshold). For stability studies, monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS. Analogous oxadiazoles showed <5% degradation over 30 days when stored at −20°C in amber vials .
Q. What experimental and computational approaches elucidate the neuroprotective mechanism of 1,2,5-oxadiazole derivatives?
- Methodology : Combine nitric oxide (NO) release assays with molecular docking to identify interactions with neurological targets (e.g., NMDA receptors). Furoxan derivatives (1,2,5-oxadiazole N-oxides) release NO under physiological conditions, which can be quantified via Griess assay. Computational docking (e.g., AutoDock Vina) can predict binding affinities to receptors like COX-2, with ∆G values <−8 kcal/mol indicating strong interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
